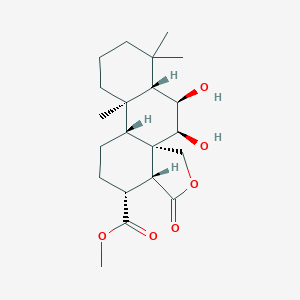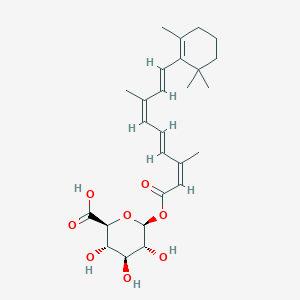
13-cis-Retinoyl-beta-glucuronide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 13-cis-Retinoyl-beta-glucuronide involves the glucuronidation of 13-cis-retinoic acid. Studies have shown that this process can be enhanced in liver microsomes of rats treated with 3-methylcholanthrene, indicating the involvement of inducible UGT isozymes in its formation (Sass et al., 1994).
Molecular Structure Analysis
The molecular structure of 13-cis-Retinoyl-beta-glucuronide has been characterized through various analytical techniques. The metabolite's identification in biological samples underscores its role as a product of 13-cis-retinoic acid metabolism, distinguished by its glucuronide moiety which contributes to its solubility and biological activities (Frolik et al., 1981).
Chemical Reactions and Properties
13-cis-Retinoyl-beta-glucuronide participates in several chemical reactions, including its formation through glucuronidation and potential hydrolysis back to 13-cis-retinoic acid. Its role in the body's metabolism of vitamin A derivatives is highlighted by its ability to be secreted by the lacrimal gland, indicating a specific function in ocular physiology (Ubels & Osgood, 1990).
Aplicaciones Científicas De Investigación
Metabolism and Teratogenicity Studies :
- It is a major plasma metabolite of Isotretinoin, potentially contributing to teratogenicity in pregnant mice (Creech Kraft et al., 1991).
- Studies have shown that 13-cis-retinoic acid, a precursor to 13-cis-Retinoyl-beta-glucuronide, can produce dysmorphogenic effects in cultured whole rat embryos, acting as an ultimate dysmorphogen (Kraft & Juchau, 1992).
Physiological and Pharmacological Research :
- It is a key step in retinoid metabolism, induced by 3-methylcholanthrene pretreatment of rats (Sass et al., 1994).
- This compound is also involved in the plasma pharmacokinetics and metabolism studies of retinoic acids in nonpregnant female cynomolgus monkeys and humans (Kraft et al., 1991).
Enzymatic Formation and Drug Metabolism :
- 13-cis-Retinoyl-beta-glucuronide is formed by enzymic transfer of the glucuronyl moiety of uridine diphosphoglucuronic acid in animals (Genchi et al., 1998).
- Chronic 13-cis-retinoic acid treatment increases intestinal accumulation of all-trans-retinoic acid and all-trans-retinoyl glucuronide, modulating tissue disposition and metabolism (McCormick & Kroll, 1983).
Application in Dermatology and Cancer Treatment :
- It is a significant metabolite in the treatment of dermatological conditions and high-risk neuroblastoma (Rowbotham et al., 2010).
Role in Intestinal Mucosa Metabolism :
- 13-cis-Retinoic acid is a major metabolite of all-trans-retinoic acid in the intestinal mucosa of rats, demonstrating the rapid metabolism of retinoic acid in the intestine (Zile et al., 1982).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFYEHKPMOVNE-PLEZPQHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-cis-Retinoyl-beta-glucuronide | |
CAS RN |
78147-42-9 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



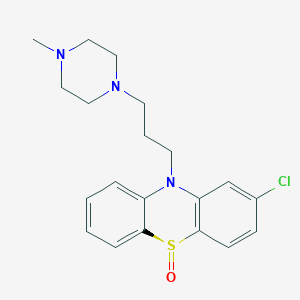
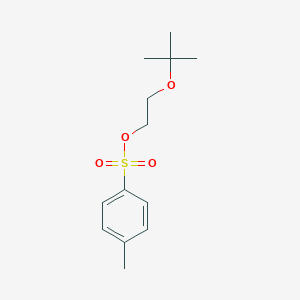
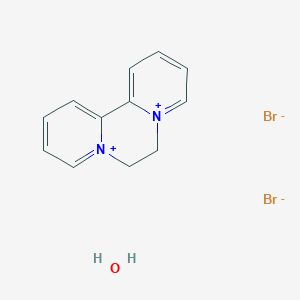
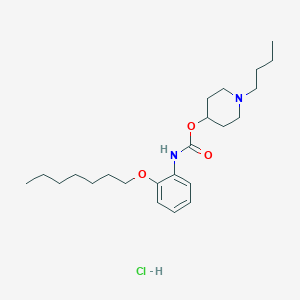
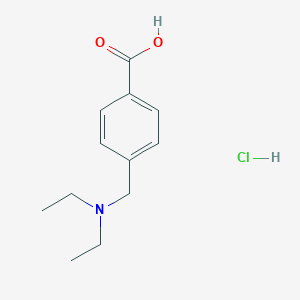
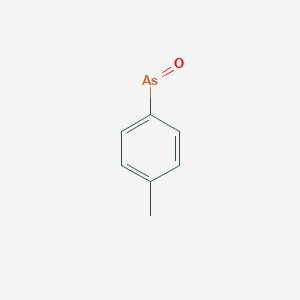
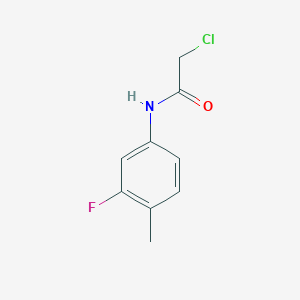
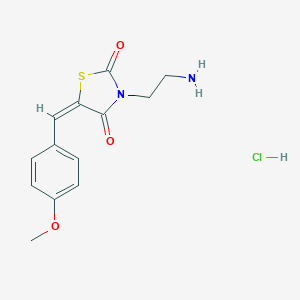
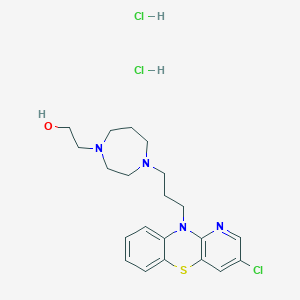
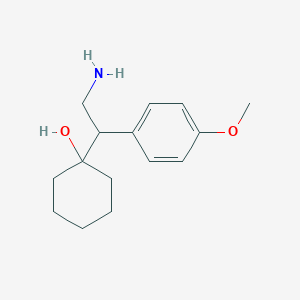
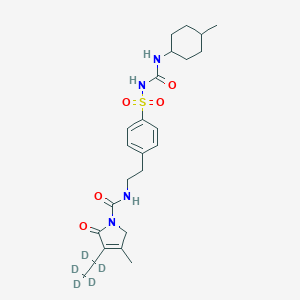
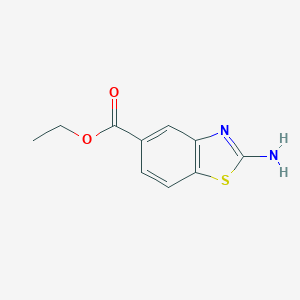
![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)
